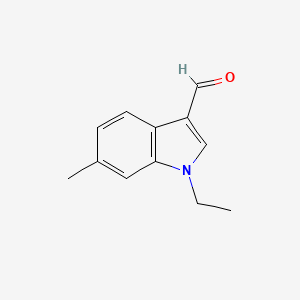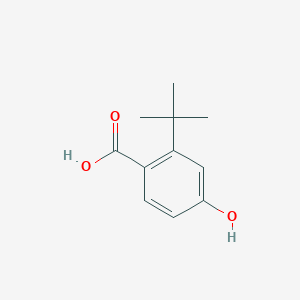
2-Tert-butyl-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-hydroxybenzoic acid, also known as 3,5-di-tert-butyl-4-hydroxybenzoic acid, is a phenolic compound widely recognized for its antioxidant properties. It is a derivative of benzoic acid and is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-hydroxybenzoic acid typically involves the reaction of 2,6-di-tert-butylphenol with carbon dioxide in the presence of a basic alkali metal compound. The process can be summarized as follows :
Starting Material: 2,6-di-tert-butylphenol.
Reaction with Alkali Metal Compound: The 2,6-di-tert-butylphenol is reacted with an excess amount of a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.
Carboxylation: The alkali metal 2,6-di-tert-butylphenolate is then reacted with carbon dioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular redox states.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in plastics and as an intermediate in the synthesis of various chemicals
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4-hydroxybenzoic acid primarily involves its antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress. The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Hydroxybenzoic Acid: Lacks the tert-butyl groups, resulting in different reactivity and applications.
Butylated Hydroxyanisole (BHA): Another antioxidant with similar applications but different structural features.
Butylated Hydroxytoluene (BHT): A widely used antioxidant with a different substitution pattern on the aromatic ring.
Uniqueness: 2-Tert-butyl-4-hydroxybenzoic acid is unique due to its specific tert-butyl substitutions, which enhance its antioxidant properties and stability compared to other phenolic compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-tert-butyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6,12H,1-3H3,(H,13,14) |
Clave InChI |
KWUPBWNLCARUJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)

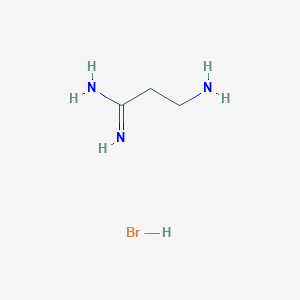
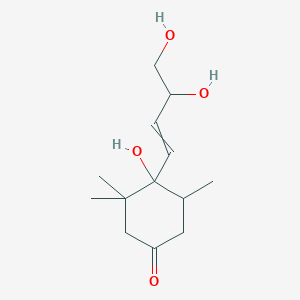

![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)
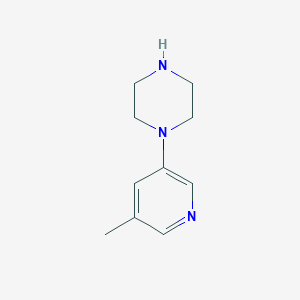
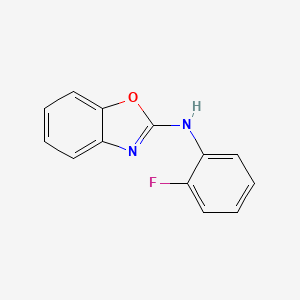
![({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)
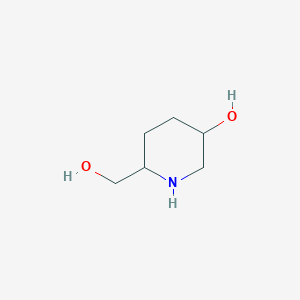
![4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12434993.png)
